

A Guide to the Natural Occurrence of Citronellyl Formate in Essential Oils

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Compound of Interest

Compound Name: Citronellyl formate

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Abstract

Citronellyl formate (C₁₁H₂₀O₂), a monoterpene ester, is a significant contributor to the characteristic aroma of several commercially important essential oils. Possessing a fresh, rosy, green, and fruity fragrance profile, it is a valued component in the flavor and fragrance industries.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of **citronellyl formate**, its biosynthetic origins, and the analytical methodologies required for its precise quantification. We will explore its distribution across various plant species, with a particular focus on *Pelargonium graveolens* (rose-scented geranium), its primary natural source.[4][5] This document is intended for researchers, analytical chemists, and product development professionals engaged in the study and application of essential oils.

Natural Distribution and Abundance

Citronellyl formate is found in a variety of aromatic plants, but its concentration varies significantly. The most notable source is the essential oil of rose-scented geranium (*Pelargonium graveolens*), where it can be a major constituent.[4][6] Other essential oils, such as those from certain rose species, also contain this ester, albeit typically at much lower concentrations.[7][8][9] Its presence has also been noted in citronella oil and Mexican cypress.[3][10]

The variability in concentration is a critical factor for quality control in the essential oil industry and is influenced by plant cultivar, geographical origin, and harvesting practices.[5][6]

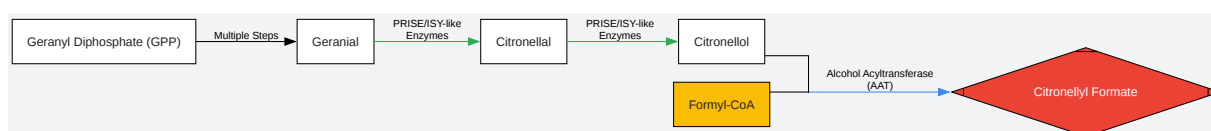
Table 1: Reported Concentrations of **Citronellyl Formate** in Various Essential Oils

Essential Oil Source	Scientific Name	Typical Concentration Range (%)	References
Geranium (Rose-scented)	Pelargonium graveolens	4.0 - 12.0%	[4][5][6]
Rose Otto	Rosa damascena	0.04 - 0.55%	[7][8]
Citronella	Cymbopogon sp.	Trace amounts	[3][10]

Biosynthesis of Citronellyl Formate

The biosynthesis of **citronellyl formate** is a multi-step enzymatic process within the plant's secondary metabolism. It begins with the universal monoterpene precursor, geranyl diphosphate (GPP), and culminates in a final esterification step.

- **Formation of the Citronellol Backbone:** The pathway diverges from the well-known synthesis of geraniol. Recent research in *Pelargonium* suggests a three-step pathway from geranial (a component of citral) to citronellol, involving progesterone 5 β -reductase and/or iridoid synthase-like enzymes that facilitate the reduction of both citral and the intermediate citronellal.[11]
- **Esterification to **Citronellyl Formate**:** The final step is the esterification of the alcohol citronellol. This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme class common in plants for producing volatile esters. The AAT facilitates the transfer of a formyl group from a donor molecule, likely formyl-Coenzyme A, to citronellol, yielding **citronellyl formate**. [4]



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Caption: Proposed biosynthetic pathway of **Citronellyl Formate**.

Analytical Methodologies for Isolation and Quantification

Ensuring the quality and authenticity of essential oils necessitates robust analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for separating, identifying, and quantifying volatile compounds like **citronellyl formate**.^{[12][13][14]}

Experimental Protocol: Quantification of Citronellyl Formate in Geranium Oil by GC-MS

This protocol provides a self-validating workflow for the accurate determination of **citronellyl formate** content.

Part A: Essential Oil Extraction (Steam Distillation)

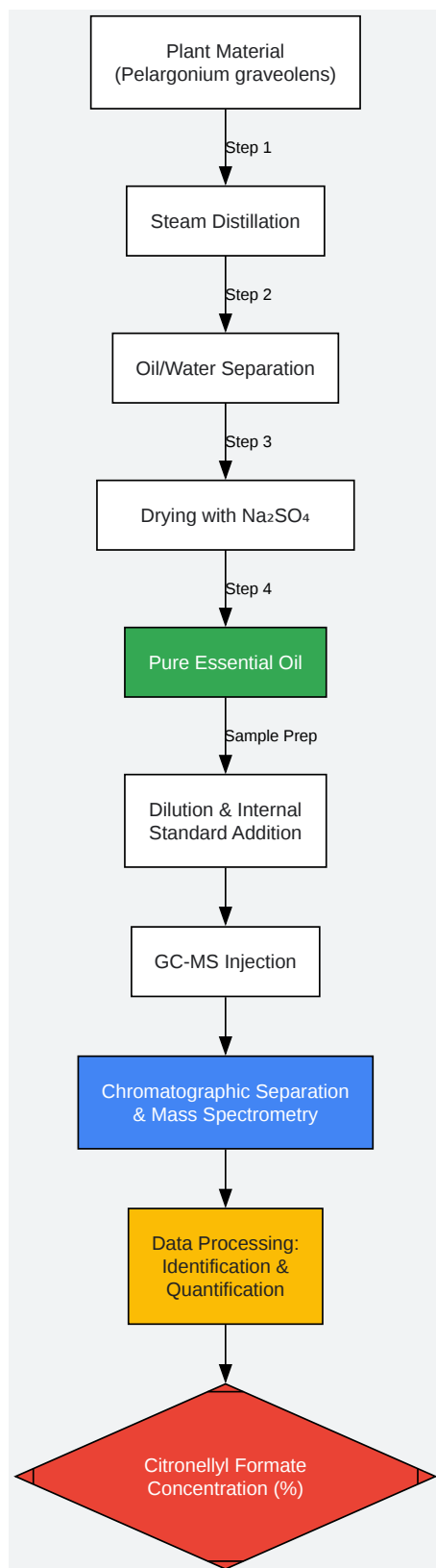
- **Plant Material Preparation:** Harvest fresh aerial parts (leaves and stems) of *Pelargonium graveolens*. For consistency, it is recommended to use material from the same cultivar, harvested at the same time of day.^[5]
- **Distillation Setup:** Place 500 g of the chopped plant material into a 5 L round-bottom flask with 2.5 L of deionized water. Set up a Clevenger-type apparatus for steam distillation.
- **Extraction:** Heat the flask to boiling. Continue the distillation process for 3 hours, collecting the volatile components.
- **Oil Separation:** After distillation, allow the collected distillate to cool and separate. Carefully collect the upper essential oil layer using a micropipette.
- **Drying:** Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water, which can affect storage and analysis.^{[15][16]} Store the oil in a tightly sealed amber vial at 4°C.

Part B: GC-MS Analysis

- Sample Preparation: Prepare a 1% solution (v/v) of the extracted geranium oil in a suitable solvent such as methanol or hexane.[12] Add an internal standard (e.g., n-alkane series or a compound not present in the oil like methyl nonanoate) at a known concentration for accurate quantification.
- Instrumentation: Utilize a GC-MS system, such as an Agilent 6890/5977 or similar, equipped with a capillary column.[12][17]
 - Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column.[12]
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[17]
 - Injection: Inject 1 μ L of the prepared sample in split mode (e.g., split ratio 25:1).[12] The injector temperature should be set to 250°C.
- GC Oven Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 3°C/minute to 240°C.[12]
 - Final hold: Hold at 240°C for 5 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis and Quantification:
 - Identification: Identify **citronellyl formate** by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley) and authentic

standards.

- Quantification: Calculate the concentration of **citronellyl formate** based on the peak area ratio relative to the internal standard. A calibration curve generated with a pure standard of **citronellyl formate** will yield the most accurate results.



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Caption: Workflow for Extraction and GC-MS Quantification.

Factors Influencing Natural Concentration

The concentration of **citronellyl formate** in essential oils is not static. Several factors can significantly alter its abundance, which is a key consideration for both cultivation and post-harvest handling.

- **Cultivar and Genetics:** Different cultivars of *Pelargonium graveolens* (e.g., 'Bourbon', 'CIM-Pawan') exhibit distinct chemical profiles, including variations in **citronellyl formate** content. [\[5\]](#)
- **Harvesting Time:** Diurnal variations can affect the concentration of volatile compounds. For some geranium cultivars, the highest yield of **citronellyl formate** was observed in the morning, decreasing throughout the day. [\[5\]](#)
- **Storage Conditions:** Improper storage of essential oils can lead to chemical changes. In rose-scented geranium oil, poor storage conditions (e.g., exposure to air, presence of water) were found to significantly increase the relative content of **citronellyl formate** over time, likely due to degradation of other components or esterification reactions. [\[15\]](#)[\[16\]](#) Conversely, under correct storage conditions (dried, airtight, dark containers), its concentration remains stable. [\[15\]](#)[\[16\]](#)

Physicochemical Properties & Olfactory Profile

Understanding the properties of **citronellyl formate** is crucial for its application in product formulation.

- **Olfactory Profile:** It is described as having a powerful, fresh, and rosy-petal scent with significant leafy-green geranium aspects. [\[2\]](#) Nuances of cucumber, lemon, and a honey-like undertone add to its complexity, making it highly valuable for creating natural-smelling floral and fruity fragrances. [\[2\]](#)[\[3\]](#)
- **Physicochemical Data:**

Table 2: Physicochemical Properties of **Citronellyl Formate**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀ O ₂	[4][18]
Molecular Weight	184.28 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1][4]
CAS Number	105-85-1	[18]
Boiling Point	235°C (455°F)	[4]
Flash Point	92°C (197.6°F)	[4]
Log P	3.8	[4][18]

Conclusion

Citronellyl formate is a key aromatic constituent of several essential oils, most prominently geranium oil. Its natural occurrence is governed by complex biosynthetic pathways and is influenced by a range of agronomic and post-harvest factors. The precise and reliable quantification of this ester, primarily through GC-MS, is fundamental for quality assurance in the essential oil industry. The data and protocols presented in this guide provide a robust framework for researchers and industry professionals to understand, analyze, and utilize this important natural fragrance compound.

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